molecular formula C15H14BrNO5S B2700545 4-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate CAS No. 1018054-43-7

4-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate

Cat. No.: B2700545
CAS No.: 1018054-43-7
M. Wt: 400.24
InChI Key: APQLOUYZNNWVIA-UHFFFAOYSA-N
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Description

4-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate is an organic compound that features both acetylamino and sulfonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate typically involves a multi-step process:

    Acetylation: The starting material, 4-aminophenol, is acetylated using acetic anhydride to form 4-acetylaminophenol.

    Bromination: The acetylated product is then brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.

    Sulfonation: The brominated compound undergoes sulfonation with methanesulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidative conditions.

    Reduction: The acetylamino group can be reduced to an amino group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Products include substituted amines or thiols.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include primary amines.

Scientific Research Applications

4-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: It is used in the development of advanced materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the sulfonate group can interact with positively charged sites on proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Acetylamino)phenyl 4-bromo-3-methoxybenzamide
  • 4-(Acetylamino)phenyl 4-bromo-3-methoxybenzoate

Uniqueness

4-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate is unique due to the presence of both acetylamino and sulfonate groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for versatile applications in various fields.

Properties

IUPAC Name

(4-acetamidophenyl) 4-bromo-3-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5S/c1-10(18)17-11-3-5-12(6-4-11)22-23(19,20)13-7-8-14(16)15(9-13)21-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQLOUYZNNWVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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